RCM Macrocyclization Conversion – Boc‑Protected Diene vs. Cbz‑Protected Diene
In the pivotal macrocyclization step of simeprevir synthesis, the N‑Boc‑protected diene precursor (derived from [1-(2,2‑dibromo‑vinyl)‑cyclopropyl]‑carbamic acid tert‑butyl ester) achieves a markedly higher conversion than the analogous N‑Cbz diene under identical simulated high‑dilution (SHD) conditions. The Boc group alters the catalyst insertion site and changes the rate‑determining step, enabling a further increase in macrocyclization efficiency that is not attainable with other common carbamate protecting groups [1].
| Evidence Dimension | Ring‑closing metathesis (RCM) conversion at 0.1 M substrate concentration, toluene, 80 °C, second‑generation Ru‑based catalyst |
|---|---|
| Target Compound Data | 95 % conversion |
| Comparator Or Baseline | N‑Cbz protected diene analog: 75 % conversion |
| Quantified Difference | +20 percentage points (relative increase of 27 %) |
| Conditions | Simulated high‑dilution (SHD) conditions; toluene, 80 °C, 1 mol % Zhan‑1B catalyst [1] |
Why This Matters
Higher conversion directly translates to improved overall yield and reduced purification burden in industrial‑scale simeprevir manufacture, justifying procurement of the Boc‑protected intermediate.
- [1] Horváth, A.; Depré, D.; Vermeulen, W. A. A.; Wuyts, S. L.; Harutyunyan, S. R.; Binot, G.; Cuypers, J.; Couck, W.; Van Den Heuvel, D. Ring‑Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir. J. Org. Chem. 2019, 84, 3527‑3541. Table 3, entry 7 (Boc) vs. entry 14 (Cbz). View Source
